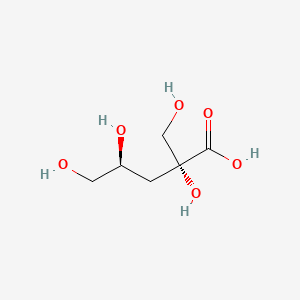
Sulphur Black 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphur Black 6 is a widely-used dye in the textile industry, known for its deep, rich black color. It is particularly valued for its affordability and effectiveness in dyeing various fabrics, including cotton, linen, and viscose . The compound is a complex organic molecule containing sulfur, which contributes to its strong chromophore and affinity for cellulose fibers .
Métodos De Preparación
The preparation of Sulphur Black 6 involves several steps:
Raw Material Preparation: The primary raw materials include aromatic amines such as aniline, sulfur, and sodium polysulfide.
Reaction Preparation: Aniline is reacted with sulfur under controlled conditions to form a sulfur-containing heterocyclic molecule.
Oxidation and Reduction: The resulting compound undergoes various chemical treatments, including oxidation and reduction processes, to create the final this compound dye product.
Crystallization and Separation: The reaction mixture is acidified, usually with hydrochloric acid, to precipitate the dye, which is then filtered, washed, and dried.
Industrial Production: On an industrial scale, the process involves large reactors and precise control of temperature, pH, and reaction time to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Sulphur Black 6 undergoes several types of chemical reactions:
Oxidation: The dye can be oxidized to form various sulfur oxides, which can affect its color properties.
Common Reagents and Conditions: Typical reagents include sodium sulfide for reduction and sodium dichromate for oxidation.
Major Products: The primary products of these reactions include various sulfur-containing compounds and modified dye molecules with different chromophoric properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Sulphur Black 6 involves its interaction with cellulose fibers. The sulfur atoms in the dye molecule form strong bonds with the hydroxyl groups in cellulose, resulting in a stable and durable coloration . The dye’s effectiveness is enhanced by its ability to undergo reduction to a soluble form, which can penetrate the fibers more easily before being oxidized back to its insoluble form .
Comparación Con Compuestos Similares
Sulphur Black 6 is unique among sulfur dyes due to its deep black color and strong affinity for cellulose fibers. Similar compounds include:
Sulphur Black 1: Known for its use in producing black shades on cellulosic fibers.
Sulphur Blue 15: Used for blue shades, but with similar chemical properties and preparation methods.
Sulphur Brown 10: Produces brown shades and shares the same sulfur-containing heterocyclic structure.
This compound stands out due to its superior color fastness and resistance to fading, making it a preferred choice for industrial applications .
Propiedades
Número CAS |
1327-16-8 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




